molecular formula C18H27BO5 B7957813 tert-Butyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

tert-Butyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B7957813
M. Wt: 334.2 g/mol
InChI Key: SNLKAYUWGCFHDF-UHFFFAOYSA-N
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Description

Tert-Butyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a chemical compound that belongs to the class of boronic esters. It is characterized by the presence of a tert-butyl group, a methoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a benzoate core

Properties

IUPAC Name

tert-butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO5/c1-16(2,3)22-15(20)13-11-12(21-8)9-10-14(13)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLKAYUWGCFHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step reaction process. One common synthetic route is the Miyaura borylation reaction , which involves the reaction of a suitable halide precursor with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the scale of production, cost efficiency, and safety considerations. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its corresponding boronic acid.

  • Substitution: : Substitution reactions can occur at the boronic ester group, leading to the formation of new compounds.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Substitution reactions typically require nucleophiles such as amines or alcohols, and may be carried out under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various boronic acids, esters, and derivatives, which can be further utilized in organic synthesis and other applications.

Scientific Research Applications

Tert-Butyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several scientific research applications, including:

  • Chemistry: : It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be employed in biological studies to investigate enzyme inhibition and protein interactions.

  • Industry: : The compound is used in material science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which tert-Butyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes and chemical reactions.

Comparison with Similar Compounds

Tert-Butyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is compared with other similar compounds, such as:

  • Tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: : This compound differs in its core structure and functional groups, leading to different reactivity and applications.

  • Tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: : This compound has a pyridine ring instead of a benzene ring, resulting in distinct chemical properties and uses.

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